

A Comparative Guide to the Biological Activity of Aminoindole Isomers

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Compound of Interest

Compound Name: 1-methyl-1H-indol-7-amine

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The indole nucleus is a privileged scaffold in medicinal chemistry, giving rise to a vast array of biologically active molecules. Among these, aminoindole isomers have garnered significant attention due to their diverse pharmacological profiles, which are profoundly influenced by the position of the amino group and the overall stereochemistry of the molecule. This guide provides an objective comparison of the biological activities of various aminoindole isomers, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways to aid in drug discovery and development.

Comparative Analysis of Biological Activities

The biological activity of aminoindole derivatives is highly dependent on the specific isomer. Variations in the substitution pattern on the indole core and the stereochemistry of side chains can lead to significant differences in potency, selectivity, and mechanism of action. This section summarizes quantitative data from various studies, highlighting the structure-activity relationships (SAR) among different aminoindole isomers.

Cannabinoid Receptor Modulation

Aminoalkylindoles are a well-known class of cannabinoid receptor ligands. The position of substituents and the stereochemistry of the molecule are critical for affinity and functional activity at CB1 and CB2 receptors.

Table 1: Comparison of Cannabinoid Receptor Binding Affinities (K_i) of Aminoalkylindole Isomers

Compound/Isomer	Target	Ki (nM)	Key Findings
(E)-naphthylidene indene (C-2 H)	CB1	2.72	The (E)-isomer, mimicking the s-trans conformation of aminoalkylindoles, shows significantly higher affinity for both CB1 and CB2 receptors compared to the (Z)-isomer.[1]
(Z)-naphthylidene indene (C-2 H)	CB1	148	The (Z)-isomer, mimicking the s-cis conformation, has considerably lower affinity for the CB1 receptor.[1]
(E)-naphthylidene indene (C-2 Me)	CB1	2.89	Methyl substitution at the C-2 position of the indene ring has a minor impact on the high affinity of the (E)-isomer for the CB1 receptor.[1]
(Z)-naphthylidene indene (C-2 Me)	CB1	1945	Methyl substitution at the C-2 position dramatically reduces the affinity of the (Z)-isomer for the CB1 receptor.[1]
(E)-naphthylidene indene (C-2 H)	CB2	2.72	The (E)-isomer exhibits high affinity for the CB2 receptor. [1]

(Z)-naphthylidene indene (C-2 H)	CB2	132	The (Z)-isomer shows significantly lower affinity for the CB2 receptor compared to the (E)-isomer.[1]
(E)-naphthylidene indene (C-2 Me)	CB2	2.05	The (E)-isomer with a C-2 methyl group maintains high affinity for the CB2 receptor. [1]
(Z)-naphthylidene indene (C-2 Me)	CB2	658	The (Z)-isomer with a C-2 methyl group has substantially reduced affinity for the CB2 receptor.[1]

Kinase Inhibition

Aminoindole and azaindole scaffolds are prevalent in the design of kinase inhibitors. The position of the amino group and other substituents can dictate the potency and selectivity of these compounds against various kinases.

Table 2: Comparison of Kinase Inhibitory Activities (IC50) of Aminoindole and Azaindole Isomers

Compound/Isomer	Target Kinase	IC50 (μM)	Key Findings
Pyrimido[5,4-b]indol-4-amine series	CK1δ/ε, DYRK1A	Varies	These isomers show comparable average activity against CK1δ/ε and DYRK1A.[2]
8-Nitro-pyrimido[5,4-b]indol-4-amines	CK1δ/ε, DYRK1A	Generally inactive	The introduction of a nitro group at position 8 of the pyrimido[5,4-b]indole scaffold generally leads to a loss of activity, with one exception showing weak activity against DYRK1A.[2]
Pyrimido[4,5-b]indol-4-amine series	CK1δ/ε, DYRK1A	Varies	This isomeric series also demonstrates inhibitory activity against CK1δ/ε and DYRK1A.[2]
Nitro-pyrimido[4,5-b]indol-4-amines	CK1δ/ε, DYRK1A	More active	In contrast to the [5,4-b] isomers, the nitro-substituted pyrimido[4,5-b]indol-4-amines are more active than their unsubstituted counterparts.[2]
5-Bromoindole derivative (2a-c)	pp60(c-Src) Tyrosine Kinase	102.6 ± 1.16 (for 1a)	Substitution at the 5-position of the indole ring is important for tyrosine kinase inhibition.[3]
Phenylindole derivative (3a-c)	pp60(c-Src) Tyrosine Kinase	-	Phenyl substitution at the 5-position also

contributes to activity.

[3]

Antiviral Activity

Derivatives of aminoindoles have shown promise as antiviral agents. The specific isomer and substitution pattern are crucial for their activity against various viruses.

Table 3: Comparison of Antiviral Activities of Aminoindole Isomers

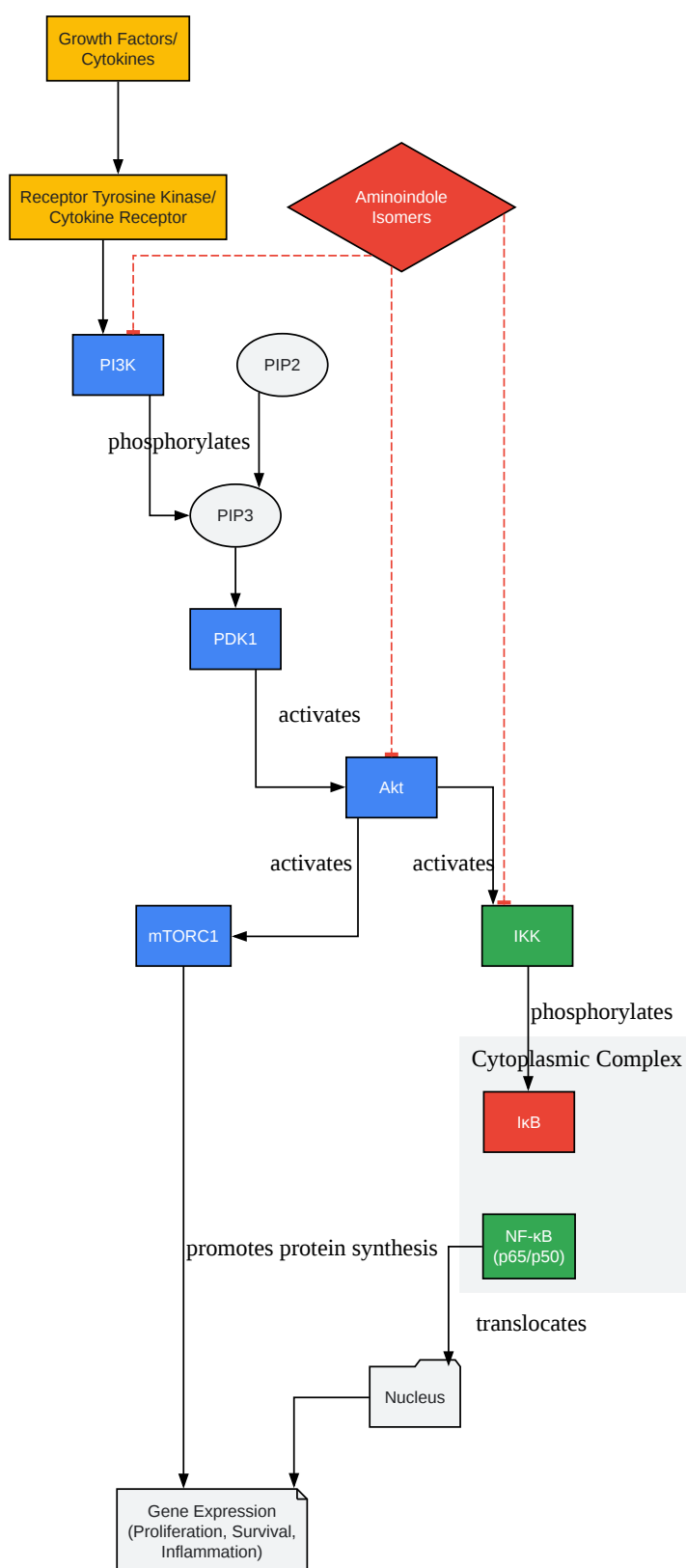
Compound/Iso-mer	Virus	Assay	EC50/IC50	Key Findings
2-Aminoindole derivative (3h)	Influenza A virus	Cell-based assay	8.37 ± 0.65 µM (EC50)	This 2-aminoindole derivative shows significant antiviral activity and low cytotoxicity. It is suggested to inhibit viral replication by binding to RNA-dependent RNA polymerase (RdRp).[1]
Genz-644442 (Aminoindole analog)	Plasmodium falciparum (in vitro)	Cell-based assay	200 - 285 nM (IC50)	The parent aminoindole compound demonstrates potent anti-malarial activity. [4][5]
Genz-668764 (Single enantiomer)	Plasmodium falciparum (in vitro)	Cell-based assay	28 - 65 nM (IC50)	This single enantiomer derivative shows significantly improved potency against P. falciparum compared to the parent compound.[4][5]

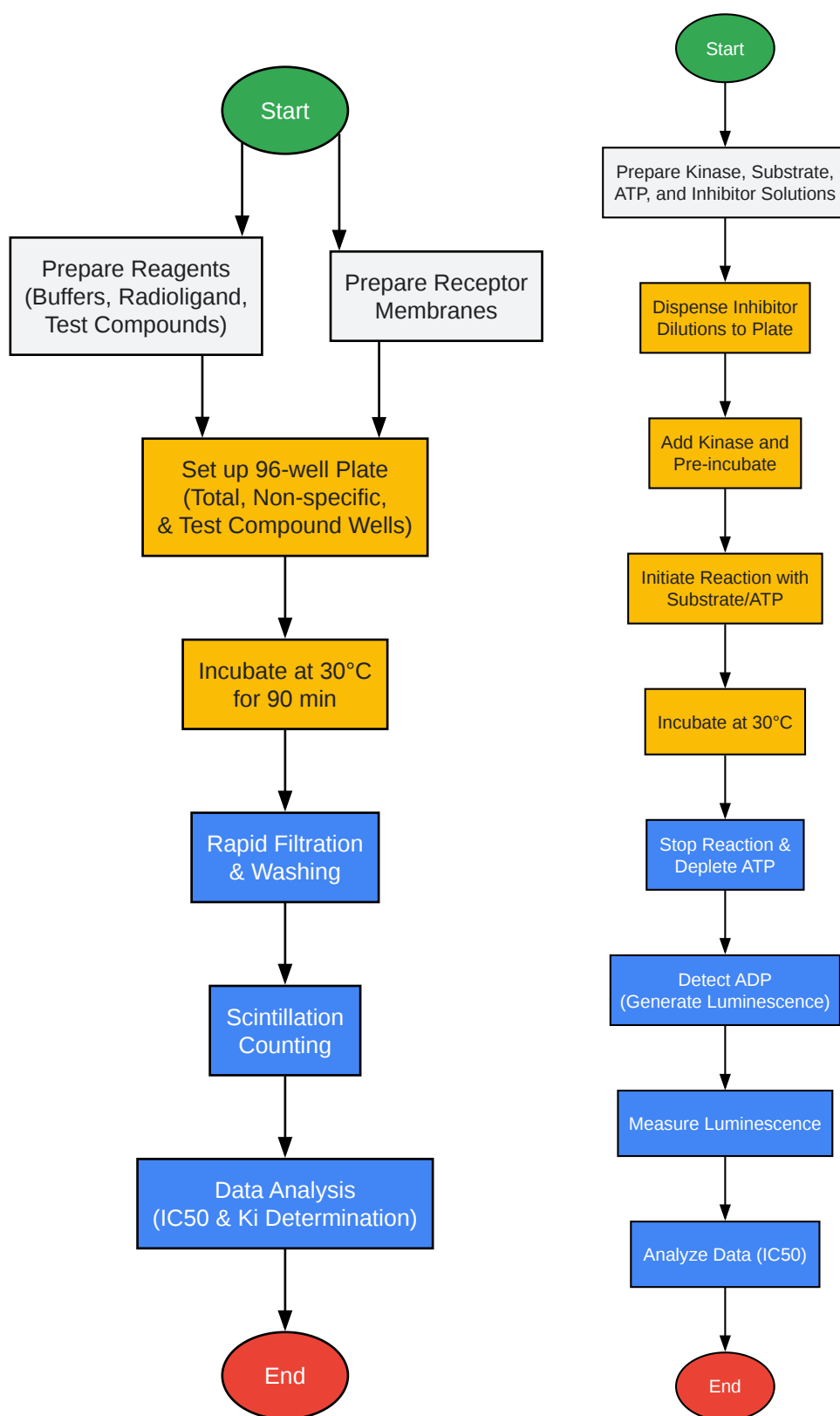
Signaling Pathway Modulation

Aminoindole derivatives can exert their biological effects by modulating key intracellular signaling pathways. The PI3K/Akt/mTOR and NF- κ B pathways, which are central to cell survival, proliferation, and inflammation, have been identified as targets for some indole compounds.

PI3K/Akt/mTOR and NF- κ B Signaling

Indole-3-carbinol (I3C) and its derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway and modulate NF- κ B signaling, which are crucial in cancer progression.^{[4][6][7]} The aminoalkylindole WIN55,212-2 has been demonstrated to differentially modulate PI3K/Akt and ERK1/2 signaling in the brainstem.^[8]





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